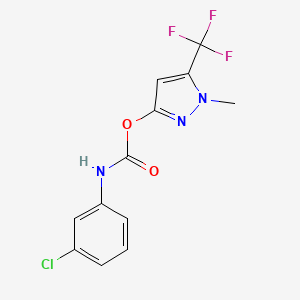

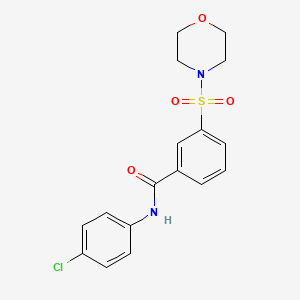

![molecular formula C13H10FN3O2S B3003314 2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034487-54-0](/img/structure/B3003314.png)

2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide, also known as FPyS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazolo[1,5-a]pyridine derivatives and has been shown to exhibit various biochemical and physiological effects.

Applications De Recherche Scientifique

COX-2 Inhibition and Anti-inflammatory Activity

A study found that derivatives of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety displayed selective and potent COX-2 inhibition. This selectivity was enhanced by fluorine substitution on the benzenesulfonamide moiety, alongside an electron-donating group on the aryl ring. Specifically, 3-fluoro-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl]-1-benzenesulfonamide showed notable anti-inflammatory activity and pharmacokinetic properties, marking it as a potential lead for developing injectable COX-2 specific inhibitors (Pal et al., 2003).

Antimicrobial and Antifungal Properties

Another research synthesized and evaluated a series of pyrazolo[3,4-b]pyridines with a benzenesulfonamide moiety for antimicrobial potential. These compounds were tested against various pathogenic bacterial strains (such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungal yeasts (Saccharomyces cerevisiae, Candida albicans), revealing promising antibacterial and antifungal activities (Chandak et al., 2013).

Peripheral Benzodiazepine Receptor Imaging

Fluoroethoxy and fluoropropoxy substituted derivatives of imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines were synthesized and exhibited high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds, labeled with [(18)F], showed potential as imaging agents for PBR expression in neurodegenerative disorders, with the distribution of radioactivity corresponding to the localization of PBRs in biodistribution studies (Fookes et al., 2008).

ZAK Inhibition and Cardiac Hypertrophy Therapy

N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides were designed as selective ZAK inhibitors. A representative compound significantly inhibited ZAK kinase activity and suppressed ZAK downstream signals, showing therapeutic effects on cardiac hypertrophy in a spontaneous hypertensive rat model. This marks the series as the first class of highly selective ZAK inhibitors, with promising in vitro and in vivo results (Chang et al., 2017).

Propriétés

IUPAC Name |

2-fluoro-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O2S/c14-12-3-1-2-4-13(12)20(18,19)16-10-6-8-17-11(9-10)5-7-15-17/h1-9,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYKLGBBHNWEFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

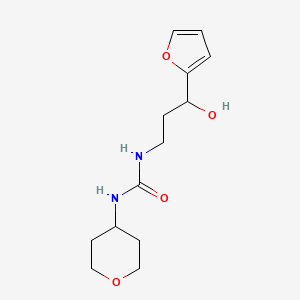

![(2-Fluoro-3-methylphenyl)-(9-prop-2-ynyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B3003232.png)

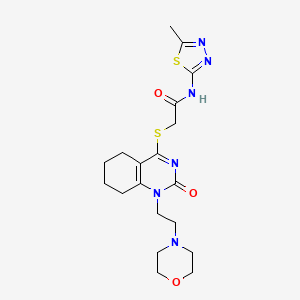

![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3003233.png)

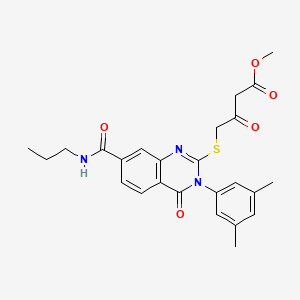

![3,3,3-trifluoro-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B3003235.png)

![4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid](/img/structure/B3003238.png)

![(3As,5aS,5bR,9S,11aR,13aR)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,5a-dicarboxylic acid](/img/structure/B3003239.png)

![2-methoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3003240.png)